molecular formula C6H9F2NO2 B13325710 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B13325710
M. Wt: 165.14 g/mol
InChI Key: NWVPRHUADLLAEP-UHFFFAOYSA-N
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Description

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid is a unique compound characterized by the presence of an amino group, a difluoromethyl group, and a cyclobutane ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and difluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, leading to increased efficacy. The cyclobutane ring provides structural rigidity, which can influence the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C6H9F2NO2

Molecular Weight

165.14 g/mol

IUPAC Name

1-amino-3-(difluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H9F2NO2/c7-4(8)3-1-6(9,2-3)5(10)11/h3-4H,1-2,9H2,(H,10,11)

InChI Key

NWVPRHUADLLAEP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)N)C(F)F

Origin of Product

United States

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